2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
The compound 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (molecular formula: C₂₄H₂₈N₂O₆S; molecular weight: 472.6) features a benzo[b][1,4]thiazepine core fused with a benzene ring, substituted with a 3,4-dimethoxyphenyl group at position 2 and an ethyl group at position 5. Its structural complexity and substituent diversity make it a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-ethyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-20-14-7-5-6-8-17(14)26(22,23)18(12-19(20)21)13-9-10-15(24-2)16(11-13)25-3/h5-11,18H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAIZUXJGPSUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazepine compounds with potentially diverse biological activities.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound 1 : 5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
- Molecular Formula: C₂₂H₁₉NO₃S
- Key Features : Shares the benzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide core but substitutes the 3,4-dimethoxyphenyl and ethyl groups with benzyl (C₆H₅CH₂) and phenyl (C₆H₅) groups at positions 5 and 2, respectively .
- Impact: Reduced molecular weight (377.5 vs. 472.6) due to simpler substituents.
Compound 2 : 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides
- Key Features : Replaces the benzo[b][1,4]thiazepine core with a benzo[f]dithiazepine system, introducing an additional sulfur atom in the seven-membered ring .
- Impact :
- Altered ring conformation and electronic properties due to sulfur’s larger atomic radius and polarizability.
- Reported anticancer activity in vitro, suggesting structural flexibility for diverse therapeutic applications.
Substituent Variations
Compound 3 : 2-(Furan-2-yl)-5-(2-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Key Features : Lacks the 1,1-dioxide groups and incorporates a furan-2-yl and 2-nitrobenzyl moiety .
- Exhibits non-ATP competitive glycogen synthase kinase 3β (GSK-3β) inhibition, highlighting the role of nitro groups in enzyme interaction.
Compound 4 : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Hybrid Derivatives
Compound 5 : Coumarin-Tetrazole-Benzo[b][1,4]diazepin Hybrids
- Key Features : Integrates coumarin and tetrazole moieties into a benzo[b][1,4]diazepin scaffold .
- Impact :
- Diazepin core (N instead of S) alters hydrogen-bonding capacity and ring flexibility.
- Coumarin’s fluorescence properties may enable imaging applications, diverging from the target compound’s therapeutic focus.
Structural and Functional Analysis Table
Key Findings and Implications
- Substituent Effects : The 3,4-dimethoxyphenyl group (shared with Rip-B) may enhance binding to aromatic receptor pockets, while the ethyl group in the target compound balances steric bulk .
- Sulfone Importance: 1,1-Dioxide modifications improve metabolic stability compared to non-sulfonated analogs (e.g., Compound 3) .
- Therapeutic Potential: Structural analogs demonstrate activities ranging from anticancer to enzyme inhibition, suggesting the target compound’s versatility for further optimization.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide , belonging to the benzothiazepine family, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features a benzothiazepine core with specific substitutions that may influence its biological activity. The presence of 3,4-dimethoxy and ethyl groups is believed to enhance its solubility and receptor interactions compared to other benzothiazepines.
Pharmacological Activities
Research indicates that derivatives of benzothiazepines exhibit a variety of biological activities:
- Antidepressant Activity : The compound is noted as an intermediate in the synthesis of dosulepin, an antidepressant that inhibits the reuptake of serotonin and noradrenaline in the brain, which is crucial for mood regulation .
- Antihistaminic Effects : Similar compounds within the benzothiazepine class have demonstrated anti-histamine and anti-allergenic activities. This suggests potential applications in treating allergic reactions .
- Antidiabetic Potential : Some studies have reported significant antidiabetic activity in related compounds, indicating a possible avenue for further exploration regarding glucose metabolism and insulin sensitivity .
Synthesis
The synthesis of This compound typically involves multi-step chemical reactions. One notable method includes the reaction of 3-(3,4-dimethoxybenzylidene)-2-amino-thiophenol with specific reagents under controlled conditions to yield the desired product.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Interaction Studies : Investigations into how this compound interacts with various biological systems are essential for understanding its pharmacological profile. Studies may include binding affinity assays and receptor interaction tests to elucidate its mechanism of action.
- Toxicity Assessments : Preliminary evaluations suggest that certain derivatives exhibit low toxicity profiles. For instance, compounds structurally related to this thiazepine have been reported as non-toxic while demonstrating significant biological effects .
- Comparative Analysis : A comparative analysis with other benzothiazepine derivatives reveals that structural modifications significantly impact biological activity. For example, variations in substitution patterns can lead to differences in solubility and receptor selectivity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Synthesis and Characterization
Q: What are the methodological challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields? A: Synthesis of this benzothiazepine derivative requires careful control of substituent reactivity, particularly the 3,4-dimethoxyphenyl and ethyl groups. Key steps include:
- Stereoselective cyclization : Use catalysts like BF₃·Et₂O to stabilize intermediates during thiazepine ring formation .
- Sulfone group introduction : Optimize oxidation conditions (e.g., H₂O₂/CH₃COOH) to avoid over-oxidation of sulfur .
- Purification : Column chromatography with gradients of ethyl acetate/hexane improves separation of diastereomers. Validate purity via HPLC (≥98%) and NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .
Advanced Structural Analysis
Q: How can contradictory crystallographic and computational data regarding the compound’s conformation be resolved? A: Discrepancies often arise from dynamic behavior in solution vs. solid-state rigidity. Methodological approaches include:
- X-ray crystallography : Resolve solid-state conformation (e.g., chair vs. boat dihydrothiazepine ring) .
- DFT calculations : Compare energy-minimized conformers (B3LYP/6-31G* basis set) with experimental data to identify dominant solution-phase structures .
- Variable-temperature NMR : Monitor chemical shift changes (e.g., Δδ > 0.2 ppm for C5-ethyl protons) to detect conformational flexibility .
Biological Activity Profiling
Q: What experimental designs are robust for evaluating the compound’s antimicrobial activity while minimizing false positives? A: Prioritize assays with orthogonal validation:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
- Time-kill kinetics : Confirm bactericidal vs. bacteriostatic effects (e.g., ≥3-log reduction in CFU/mL at 4× MIC) .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity (IC₅₀ > 50 μM recommended) .
Environmental Fate and Degradation
Q: How can researchers design studies to assess the compound’s environmental persistence and biotic interactions? A: Adopt tiered approaches per INCHEMBIOL project guidelines :
- Abiotic studies : Measure hydrolysis rates (pH 5–9, 25°C) and photodegradation (UV-Vis irradiation, λ = 254 nm) .
- Biotic transformation : Use soil microcosms spiked with ¹⁴C-labeled compound; track mineralization (CO₂ evolution) and metabolite profiles via LC-HRMS .
- Bioaccumulation : Model logP (predicted ~2.8) and BCF (bioconcentration factor) using EPI Suite™, validate with zebrafish assays .
Mechanistic and Theoretical Studies
Q: What computational strategies effectively link the compound’s structure to its observed bioactivity? A: Integrate multi-scale modeling:
- QSAR : Train models using descriptors like molar refractivity, H-bond donors, and methoxy group topology .
- Molecular docking : Target fungal CYP51 (PDB: 5TZ1) to predict binding modes; validate with site-directed mutagenesis .
- MD simulations : Simulate membrane permeability (e.g., POPC bilayers, GROMACS) to rationalize bioavailability differences .
Methodological Validation in Reproducibility
Q: How can conflicting bioactivity data between independent studies be systematically addressed? A: Implement reproducibility frameworks:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity and antimicrobial testing .
- Blinded analysis : Use third-party labs to verify key findings (e.g., MIC values ±1 dilution step).
- Meta-analysis : Pool data from ≥5 studies; apply random-effects models to quantify heterogeneity (I² statistic) .
Advanced Analytical Techniques
Q: Which hyphenated techniques are optimal for quantifying trace metabolites in complex matrices? A: Prioritize sensitivity and selectivity:
- LC-QTOF-MS/MS : Use ESI+ mode for sulfone-containing metabolites; monitor fragments m/z 377→245 (parent ion) and 490→312 (ethyl ester derivative) .
- HRMAS-NMR : Analyze intact microbial biofilms exposed to the compound; resolve spatial distribution via ¹H TOCSY .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
